molecular formula C10H14N2O B10775962 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

Cat. No.: B10775962
M. Wt: 178.23 g/mol
InChI Key: YHXKVHQFWVYXIC-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and an oxidopyridin-1-ium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with 1-methylpyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is reacted with 1-methylpyrrolidine in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKVHQFWVYXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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